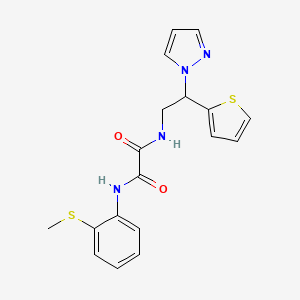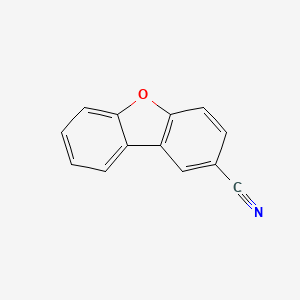![molecular formula C16H11BrN2O B2518176 4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol CAS No. 477846-98-3](/img/structure/B2518176.png)
4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related bromophenyl-pyrimidinyl compounds involves various chemical reactions, including condensation, cyclization, and substitution reactions. For instance, N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a herbicide, is synthesized in good yield and its structure confirmed by spectroscopic methods . Similarly, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol is synthesized from 5-bromosalicylaldehyde and 6-methyl-2-aminopyridine . These methods could potentially be adapted for the synthesis of "4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol".
Molecular Structure Analysis
The molecular structures of related compounds are determined using X-ray crystallography and compared with density functional theory (DFT) calculations. For example, the Schiff base compound mentioned above crystallizes in the monoclinic system and its molecular geometry is confirmed by DFT . The novel heterocyclic compound 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one is also characterized by X-ray diffraction and DFT . These techniques would be essential for analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
The related compounds participate in various chemical reactions. For instance, the synthesis of 2-(4-(10H-substituted phenothiazine-3-yl)-6-pyrimidin-2-phenylthiol/ol/amine/thiol) pyrroles involves treatment with different aryl anilines and cyclization with sulfur and iodine . The bromination of pyrimidine-carboxylic acids leads to bromomethyl derivatives, which can be transformed into furo-[3,4-d]pyrimidines . These reactions provide insights into the reactivity of bromophenyl-pyrimidinyl compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various spectroscopic techniques. For example, the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol is determined, and its intramolecular hydrogen bonding is described . The synthesis and characterization of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol provide additional data on the UV-Vis, IR, and NMR properties . These studies are crucial for understanding the properties of "this compound".
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Triazole, einschließlich Verbindungen mit dem 4,5-disubstituierten-4H-1,2,4-triazol-3-thiol-Rest, zeigen antibakterielle Eigenschaften . Forscher haben das Potenzial dieser Verbindung als antimikrobielles Mittel gegen bakterielle Krankheitserreger untersucht.
Antifungal-Eigenschaften
Das Vorhandensein der 4,5-disubstituierten-4H-1,2,4-triazol-3-thiol-Gruppe wurde mit einer antifungalen Aktivität in Verbindung gebracht . Die Untersuchung ihrer Wirksamkeit gegen Pilzinfektionen könnte eine wertvolle Forschungsrichtung sein.
Antikrebs-Potenzial
Triazole haben in der Krebsforschung Aufmerksamkeit erregt. Die einzigartige Struktur der Verbindung könnte zu ihrem Potenzial als Antikrebsmittel beitragen . Weitere Studien könnten ihre Auswirkungen auf Krebszelllinien untersuchen.
Entzündungshemmende Wirkungen
Die 4,5-disubstituierte-4H-1,2,4-triazol-3-thiol-Gruppe wurde mit einer entzündungshemmenden Aktivität in Verbindung gebracht . Forscher könnten ihre Auswirkungen auf entzündungshemmende Signalwege und die Zytokinregulation untersuchen.
Eigenschaften
IUPAC Name |
4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-13-5-1-11(2-6-13)15-9-10-18-16(19-15)12-3-7-14(20)8-4-12/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHBZQCZMOXCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320232 |
Source


|
| Record name | 4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679219 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477846-98-3 |
Source


|
| Record name | 4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-({[5-(3,4-dimethylisoxazol-5-yl)-2-thienyl]sulfonyl}amino)benzoate](/img/structure/B2518093.png)

![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)
![2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B2518100.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2518103.png)
![3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2518107.png)
![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)

![2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518114.png)
